a-(Boc-amino)-3,4-difluorobenzeneacetic acid

ASCT2 inhibition amino acid transporter cancer metabolism

α-(Boc-amino)-3,4-difluorobenzeneacetic acid (CAS 672961-72-7) is a tert-butoxycarbonyl (Boc)-protected, non-natural α-amino acid derivative featuring a 3,4-difluorophenyl substituent at the α-carbon. With a molecular weight of 287.26 g·mol⁻¹ and a calculated logP of 2.57, this compound serves as a versatile intermediate for the solid-phase or solution-phase synthesis of fluorinated peptides, peptidomimetics, and small-molecule probes.

Molecular Formula C13H15F2NO4
Molecular Weight 287.26 g/mol
Cat. No. B7805738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namea-(Boc-amino)-3,4-difluorobenzeneacetic acid
Molecular FormulaC13H15F2NO4
Molecular Weight287.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1=CC(=C(C=C1)F)F)C(=O)O
InChIInChI=1S/C13H15F2NO4/c1-13(2,3)20-12(19)16-10(11(17)18)7-4-5-8(14)9(15)6-7/h4-6,10H,1-3H3,(H,16,19)(H,17,18)
InChIKeyIWHVIQJDTDGVLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

α-(Boc-amino)-3,4-difluorobenzeneacetic acid: A Protected Fluorinated Phenylglycine Building Block for Medicinal Chemistry and Chemical Biology


α-(Boc-amino)-3,4-difluorobenzeneacetic acid (CAS 672961-72-7) is a tert-butoxycarbonyl (Boc)-protected, non-natural α-amino acid derivative featuring a 3,4-difluorophenyl substituent at the α-carbon . With a molecular weight of 287.26 g·mol⁻¹ and a calculated logP of 2.57, this compound serves as a versatile intermediate for the solid-phase or solution-phase synthesis of fluorinated peptides, peptidomimetics, and small-molecule probes . The 3,4-difluorophenyl motif is a privileged pharmacophore that has been exploited in the design of dipeptidyl peptidase-4 (DPP-4) inhibitors, kinase inhibitors, and amino acid transporter antagonists [1][2]. The Boc protecting group allows orthogonal deprotection under mild acidic conditions, making this compound directly compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) workflows .

Why α-(Boc-amino)-3,4-difluorobenzeneacetic Acid Cannot Be Simply Replaced by Other Boc-Protected Phenylglycines


The 3,4-difluoro substitution pattern is not merely one of several interchangeable fluoroaromatic building blocks; it imparts a uniquely balanced profile of electronic effects, metabolic stability, and target engagement. Unlike the non-fluorinated α-(Boc-amino)phenylacetic acid, which lacks the hydrogen-bond-accepting fluorine atoms and exhibits reduced lipophilicity and metabolic stability, the 3,4-difluoro derivative engages in specific polar interactions (e.g., hydrogen-bonding with Trp629 in DPP-4) while maintaining a synthetically accessible α-carbon for peptide coupling [1]. Regioisomeric variants such as the 2,4-difluoro or 3,5-difluoro analogs exhibit altered electron density distributions, steric profiles, and biological activities—the 3,4-isomer was identified as the most potent ASCT2 inhibitor among a panel of phenylglycine congeners [2]. Substituting the Boc group with Fmoc alters the deprotection chemistry and may introduce racemization risks under the basic conditions of Fmoc removal, rendering the Boc version preferable for acid-labile downstream chemistry .

Quantitative Differentiation Evidence for α-(Boc-amino)-3,4-difluorobenzeneacetic Acid Relative to Comparator Compounds


ASCT2 Transporter Inhibition: 3,4-Difluorophenylglycine is More Potent than Non-Fluorinated and 4-Chloro Analogs

The free amino acid derived from α-(Boc-amino)-3,4-difluorobenzeneacetic acid, L-3,4-difluorophenylglycine, inhibits the alanine-serine-cysteine transporter 2 (ASCT2) with an IC₅₀ of 131 µM, making it the most potent ASCT2 inhibitor among a structurally diverse panel of phenylglycine analogs tested in a rat hippocampal astrocyte [³H]-D-serine uptake assay [1]. By contrast, the non-fluorinated L-phenylglycine and the 4-chloro analog L-4-chlorophenylglycine exhibited significantly weaker inhibition, underscoring the critical contribution of the 3,4-difluoro substitution to transporter engagement [1].

ASCT2 inhibition amino acid transporter cancer metabolism

DPP-4 Inhibitor Design: 3,4-Difluorophenyl Subunit Docking Score Approaches That of Sitagliptin's 2,4,5-Trifluorophenyl Moiety

In a molecular docking study of β-amino-N-acylhydrazone-based DPP-4 inhibitors, the compound bearing the 3,4-difluorophenyl subunit (compound 6) achieved a docking score of 86.9 (R-enantiomer), closely approaching the score of 88.02 for R-sitagliptin, which contains a 2,4,5-trifluorophenyl group [1]. This represents a 98.7% retention of the binding score relative to the clinically approved gliptin scaffold. Importantly, the 3,4-difluorophenyl moiety was predicted to form a unique hydrogen-bond interaction with Trp629—an interaction not observed with the 2,4,5-trifluorophenyl group—while also engaging in π-stacking with Phe357, suggesting a differentiated binding mode that may be exploited for selectivity engineering [1].

DPP-4 inhibition molecular docking type 2 diabetes

Lipophilicity Enhancement: 3,4-Difluoro Substitution Increases logP by Approximately 0.7 Units Relative to Non-Fluorinated Boc-Phenylglycine

The introduction of two fluorine atoms at the 3- and 4-positions of the phenyl ring increases the calculated logP of the Boc-protected amino acid to 2.57 (ALOGPS/cLogP consensus), compared with a value of approximately 1.8–1.9 for the non-fluorinated α-(Boc-amino)phenylacetic acid [1]. This represents a ΔlogP of ~+0.7, consistent with the well-established observation that aromatic fluorine substitution enhances lipophilicity by 0.3–0.5 units per fluorine atom [2]. Elevated lipophilicity is associated with improved passive membrane permeability, a critical parameter for intracellular target engagement and oral bioavailability of peptide-derived drugs [2].

lipophilicity logP pharmacokinetics

Vendor-Level Purity Differentiation: 97% Purity Specification Versus 95% from Alternative Suppliers

Commercially available α-(Boc-amino)-3,4-difluorobenzeneacetic acid is supplied at a purity specification of 97% by Fluorochem (Product Code F739135), compared with a 95% minimum purity specification from AKSci (Catalog 2088DA) . The 2-percentage-point difference in purity specification translates to a reduction of 40% in the guaranteed maximum impurity burden (3% vs. 5% total impurities), which is particularly consequential for multi-step synthetic sequences where impurities can propagate, reduce coupling efficiency, or generate difficult-to-remove byproducts in final API or probe compounds.

chemical purity quality control procurement specification

3,4-Difluoro Substitution Provides Unique Hydrogen-Bond and π-Stacking Interactions Not Achievable with 2,4-Difluoro or 3,5-Difluoro Regioisomers in DPP-4

The 3,4-difluorophenyl moiety engages in a distinct hydrogen-bond interaction between the fluorine atom at the 4-position and the indole NH of Trp629 in the DPP-4 active site, a contact that is geometrically inaccessible to the 2,4-difluoro isomer (where the 2-fluoro substituent creates steric clash) and the 3,5-difluoro isomer (which lacks a fluorine at the 4-position for this interaction) [1]. This specific interaction was identified through comparative docking studies in which the 3,4-difluorophenyl analog achieved the highest docking score among all fluoroaromatic variants tested, outperforming the 2,4,5-trifluorophenyl of sitagliptin in terms of the Trp629 contact [1].

structure-activity relationship fluorine interaction DPP-4 binding mode

Boc Protection Strategy Provides Orthogonal Deprotection Compatibility Superior to Fmoc for Acid-Labile Downstream Chemistry

The Boc (tert-butoxycarbonyl) protecting group on the α-amino moiety is cleaved under acidic conditions (e.g., TFA, HCl/dioxane), while the Fmoc (9-fluorenylmethoxycarbonyl) analog requires basic conditions (piperidine) for deprotection [1]. This orthogonality is critical when the target peptide or small molecule contains base-sensitive functional groups (e.g., esters, certain heterocycles) or when the synthetic sequence demands selective deprotection in the presence of other acid-labile protecting groups. Furthermore, Fmoc deprotection is associated with dibenzofulvene adduct formation that can lead to aspartimide formation and other side reactions, whereas Boc deprotection proceeds cleanly via tert-butyl cation elimination [2].

protecting group strategy solid-phase peptide synthesis orthogonal deprotection

High-Value Application Scenarios for α-(Boc-amino)-3,4-difluorobenzeneacetic Acid Based on Quantitative Differentiation Evidence


ASCT2-Targeted Cancer Metabolism Probe Development

The free amino acid form of α-(Boc-amino)-3,4-difluorobenzeneacetic acid, L-3,4-difluorophenylglycine, has been identified as the most potent ASCT2 inhibitor among a panel of phenylglycine analogs (IC₅₀ = 131 µM) [1]. Researchers developing chemical probes to interrogate glutamine addiction in cancer cells should prioritize this building block for synthesizing ASCT2-targeted conjugates, photoaffinity labels, or bifunctional degraders. The Boc-protected precursor enables on-resin or solution-phase installation of the 3,4-difluorophenylglycine moiety into larger peptidomimetic frameworks while preserving the free carboxylic acid for further derivatization. Critically, alternative building blocks such as non-fluorinated phenylglycine or 4-chlorophenylglycine would yield final compounds with significantly reduced ASCT2 affinity, compromising probe sensitivity and target engagement validation [1].

Next-Generation DPP-4 Inhibitor Lead Optimization

Molecular docking studies have demonstrated that the 3,4-difluorophenyl subunit, when incorporated into a β-amino-N-acylhydrazone scaffold, achieves a DPP-4 docking score of 86.9—within 1.3% of sitagliptin's score of 88.02—while forming a unique hydrogen bond with Trp629 not observed with sitagliptin's 2,4,5-trifluorophenyl group [2]. Medicinal chemistry programs seeking to develop DPP-4 inhibitors with differentiated selectivity profiles or improved resistance profiles can use α-(Boc-amino)-3,4-difluorobenzeneacetic acid as a key synthetic intermediate to access this privileged binding mode. The 3,4-difluoro regioisomer is specifically required; the 2,4-difluoro or 3,5-difluoro isomers lack the Trp629 hydrogen-bonding capability and cannot recapitulate the same docking pose [2].

Metabolically Stabilized Peptide Therapeutic Synthesis

The 3,4-difluoro substitution on the aromatic ring increases logP by approximately 0.7 units relative to non-fluorinated Boc-phenylglycine (calculated logP 2.57 vs. ~1.8–1.9), which is associated with a ~5-fold increase in octanol-water partition ratio and enhanced passive membrane permeability [3]. For peptide therapeutics and peptidomimetics requiring improved oral bioavailability or intracellular target access, incorporating the 3,4-difluorophenylglycine residue at key positions provides a validated strategy for lipophilicity modulation without introducing metabolically labile alkyl groups. The Boc protection further ensures compatibility with standard Fmoc-SPPS protocols, allowing this fluorinated amino acid to be seamlessly integrated into existing peptide synthesis workflows .

High-Purity Intermediate for Multi-Step API Synthesis

The 97% purity specification available from Fluorochem (Product Code F739135) provides a 40% lower maximum impurity burden compared with the 95% grade from alternative suppliers . In multi-step synthetic sequences—such as the construction of complex DPP-4 inhibitors, kinase inhibitors, or macrocyclic peptides—starting material impurities can propagate through multiple steps, generating difficult-to-remove byproducts that compromise final API purity and yield. For process chemistry groups and CROs operating under stringent impurity specifications (e.g., ≤0.1% for individual unknown impurities in final API), sourcing the 97% grade from the outset reduces downstream purification requirements and minimizes the risk of batch failure during quality control release testing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for a-(Boc-amino)-3,4-difluorobenzeneacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.